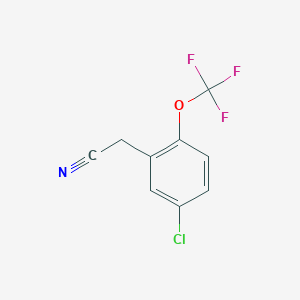
5-Chloro-2-(trifluoromethoxy)phenylacetonitrile
Descripción general
Descripción
5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a compound that belongs to the family of phenylacetone derivatives. It has a molecular weight of 235.59 . The IUPAC name for this compound is [5-chloro-2-(trifluoromethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is1S/C9H5ClF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Kinetics and Reaction Mechanisms
- Durantini et al. (1993) studied the kinetics of the reaction involving phenylacetonitrile under phase-transfer catalysis, which is relevant to understanding the behavior of compounds like 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in chemical reactions (Durantini, Chiacchiera, & Silber, 1993).
Synthesis and Structural Analysis
- McCullough et al. (1999) explored the synthesis and crystal structure of compounds related to 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, contributing to an understanding of its potential applications in creating novel chemical structures (McCullough, Nonami, Masuyama, Nojima, Kim, & Wataya, 1999).
Organic Synthesis and Modifications
- Stephens and Blake (2004) discussed the fluorination of diarylisoxazoles, which might be relevant for modifying compounds like 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile to enhance their properties or create new compounds (Stephens & Blake, 2004).
- Rykowski, Wolińska, and Plas (2000) investigated the reaction of carbon nucleophiles with phenylacetonitrile, which is a key component of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, leading to novel aminopyridazines (Rykowski, Wolińska, & Plas, 2000).
Catalytic Applications
- Pan, Zhang, and Zhu (2015) described a radical cyanomethylation/arylation process that involves functionalization of acetonitrile, which could be relevant for catalytic applications of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (Pan, Zhang, & Zhu, 2015).
Novel Applications and Reactivity
- Stazi et al. (2010) reported an unusual reactivity of a related compound, which could hint at potential novel applications or unexpected behaviors of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).
Propiedades
IUPAC Name |
2-[5-chloro-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYCZDAPXYENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



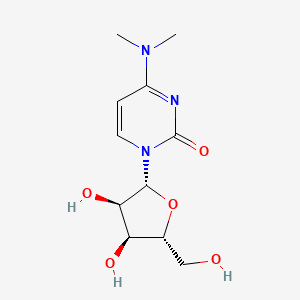

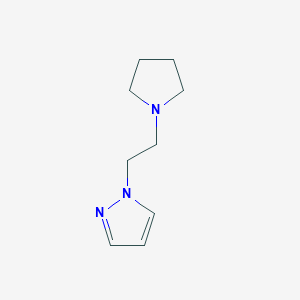



![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)

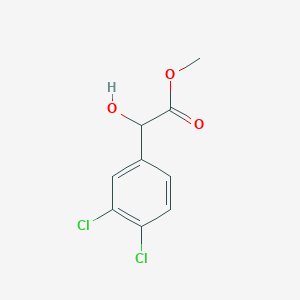

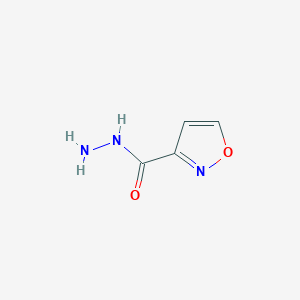

![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)